

A Comparative Guide to ANT431 and Relebactam: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ANT431

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The rise of antibiotic resistance necessitates the development of novel β -lactamase inhibitors to preserve the efficacy of our antibiotic arsenal. This guide provides a detailed comparison of two such inhibitors: **ANT431**, a preclinical metallo- β -lactamase (MBL) inhibitor, and relebactam, a clinically approved inhibitor of serine- β -lactamases. This comparison focuses on their respective efficacy, mechanisms of action, and the experimental data supporting their development.

At a Glance: ANT431 vs. Relebactam

Feature	ANT431	Relebactam
Target Enzymes	Ambler Class B Metallo- β -Lactamases (MBLs) such as NDM, VIM, and IMP.[1]	Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) serine- β -lactamases.
Partner Antibiotic	Meropenem (in preclinical studies).[1]	Imipenem/cilastatin.
Development Stage	Preclinical.[1]	Clinically approved and marketed (as part of Recarbrio®).
Spectrum of Activity	Potentiates activity against MBL-producing carbapenem-resistant Enterobacterales (CRE).[1]	Restores activity against many imipenem-resistant Enterobacterales and <i>Pseudomonas aeruginosa</i> producing Class A and C β -lactamases.[2]

Efficacy Data

ANT431: Preclinical Efficacy

ANT431 has demonstrated promising preclinical efficacy in restoring the activity of meropenem against MBL-producing bacteria.

Table 1: In Vitro Inhibition of Metallo- β -Lactamases by **ANT431**[1]

Enzyme	Inhibition Constant (Ki)
NDM-1	290 nM
VIM-2	195 nM
VIM-1	14.6 μ M
IMP-1	4.15 μ M

Table 2: Potentiation of Meropenem (MEM) Activity by **ANT431** against MBL-producing Enterobacterales[1]

Bacterial Species (MBL type)	MEM MIC (µg/mL)	MEM + ANT431 (30 µg/mL) MIC (µg/mL)	Fold-change in MIC
E. coli (NDM-1)	>128	1	>128
K. pneumoniae (VIM-2)	64	1	64

In a murine thigh infection model using an NDM-1-producing E. coli strain, the combination of meropenem and **ANT431** resulted in a significant reduction in bacterial burden compared to meropenem alone[1].

Relebactam: Clinical and In Vitro Efficacy

Relebactam, in combination with imipenem/cilastatin, has undergone extensive clinical evaluation and is approved for treating several complex infections.

Table 3: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa[3]

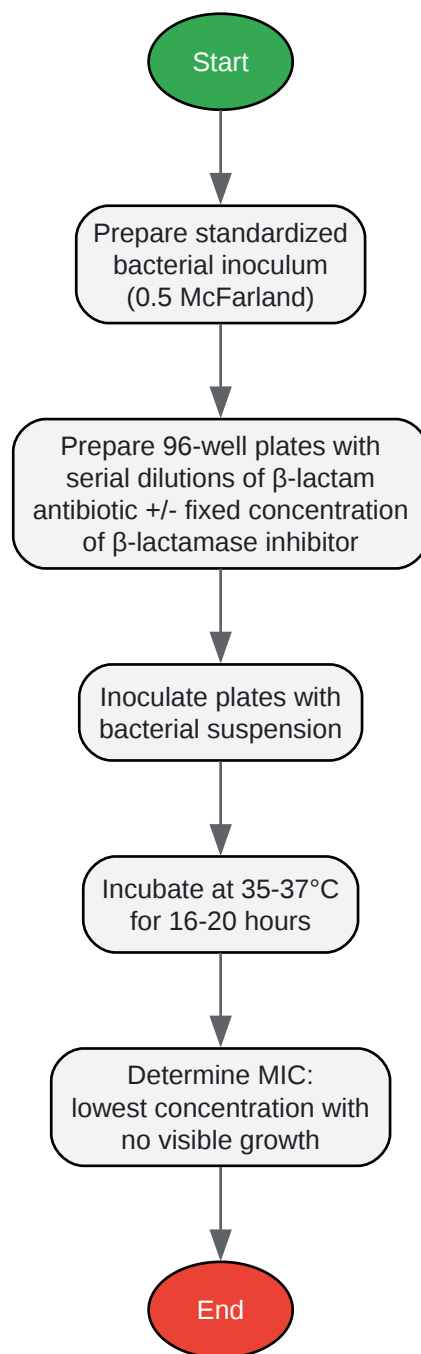
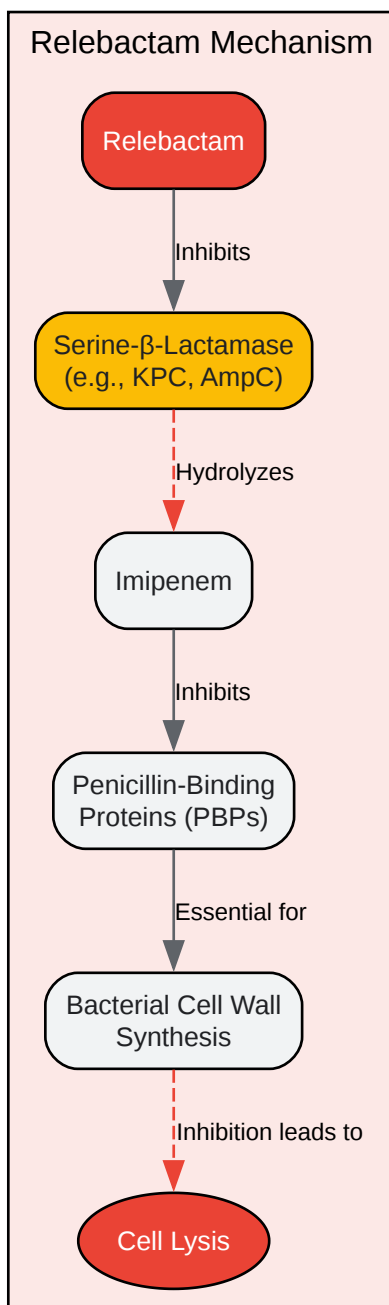
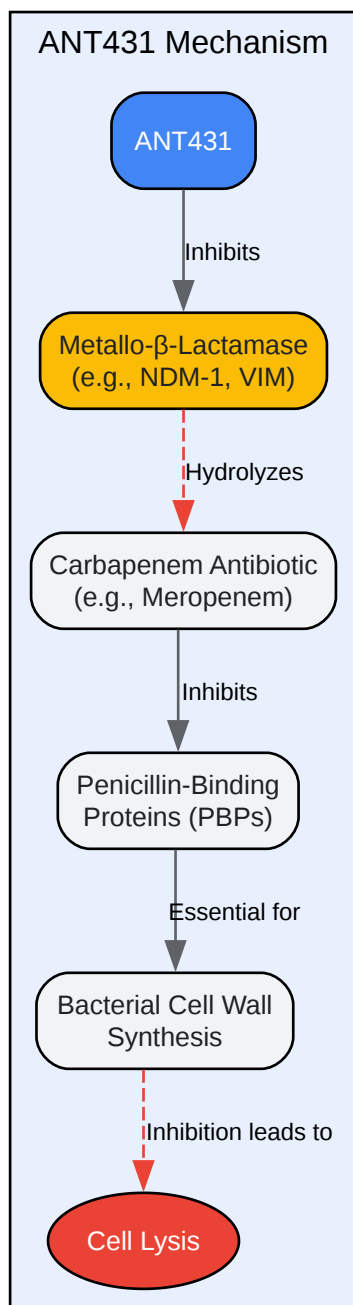
Organism	Imipenem MIC50/90 (µg/mL)	Imipenem-Relebactam MIC50/90 (µg/mL)	Susceptibility Rate (%)
P. aeruginosa (n=1,445)	2/16	0.5/1	97.3

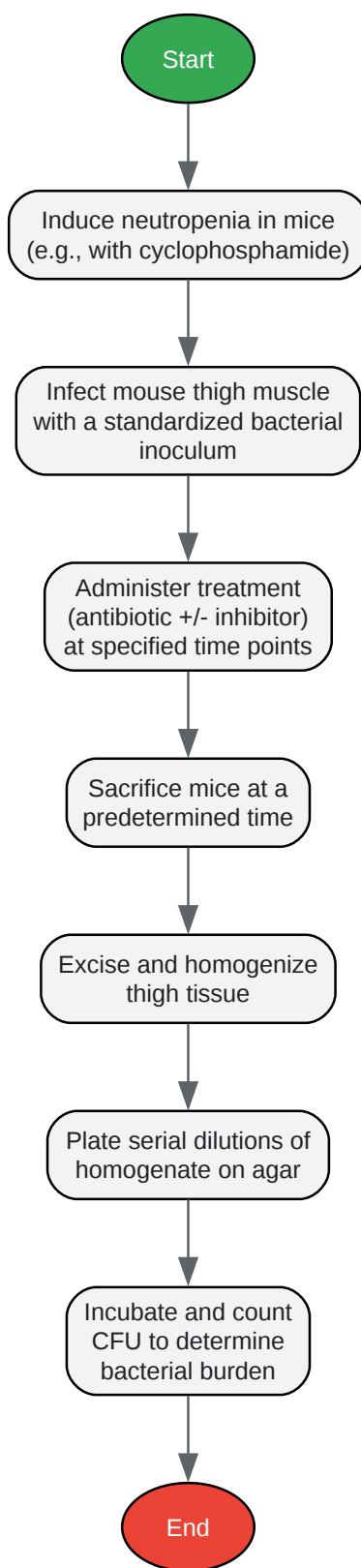
Table 4: Clinical Efficacy of Imipenem/Cilastatin/Relebactam in Pivotal Phase 3 Trials

Indication	Comparator	Primary Endpoint	Imipenem/Cilastatin/Relebactam Outcome	Comparator Outcome
HABP/VABP (RESTORE-IMI 2)	Piperacillin/Tazobactam	Day 28 All-Cause Mortality	15.9% (42/264) [4]	21.3% (57/267) [4]
Complicated UTI (Phase 2)	Imipenem/Cilastatin	Favorable Microbiological Response	95.5% (250 mg relebactam)[5]	98.7%[5]

Mechanisms of Action

The distinct mechanisms of action of **ANT431** and relebactam dictate their different antibacterial spectra.





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- To cite this document: BenchChem. [A Comparative Guide to ANT431 and Relebactam: Efficacy and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605515#ant431-efficacy-compared-to-relebactam]

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Phone: (601) 213-4426

Email: info@benchchem.com